2-Bromobenzyl-(4-tert-butylphenyl)ether 2-Bromobenzyl-(4-tert-butylphenyl)ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13400787
InChI: InChI=1S/C17H19BrO/c1-17(2,3)14-8-10-15(11-9-14)19-12-13-6-4-5-7-16(13)18/h4-11H,12H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br
Molecular Formula: C17H19BrO
Molecular Weight: 319.2 g/mol

2-Bromobenzyl-(4-tert-butylphenyl)ether

CAS No.:

Cat. No.: VC13400787

Molecular Formula: C17H19BrO

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

2-Bromobenzyl-(4-tert-butylphenyl)ether -

Specification

Molecular Formula C17H19BrO
Molecular Weight 319.2 g/mol
IUPAC Name 1-bromo-2-[(4-tert-butylphenoxy)methyl]benzene
Standard InChI InChI=1S/C17H19BrO/c1-17(2,3)14-8-10-15(11-9-14)19-12-13-6-4-5-7-16(13)18/h4-11H,12H2,1-3H3
Standard InChI Key ACRWUJZSPMRDSV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Characteristics

2-Bromobenzyl-(4-tert-butylphenyl)ether (IUPAC name: 1-bromo-2-[(4-tert-butylphenoxy)methyl]benzene) has the molecular formula C₁₇H₁₉BrO and a molecular weight of 319.24 g/mol. The tert-butyl group at the para position of the phenyl ring introduces significant steric hindrance, which influences the compound’s reactivity and physical properties . The bromine atom at the ortho position of the benzyl group enhances electrophilicity, enabling participation in nucleophilic substitution reactions.

Structural Analysis

  • X-ray Crystallography: While no direct crystallographic data exists for this compound, studies on similar tert-butyl-substituted ethers reveal that bulky substituents like tert-butyl disrupt planar packing, leading to amorphous or low-melting-point solids .

  • Spectroscopic Data: Infrared (IR) spectroscopy of analogous compounds shows characteristic C–O–C stretching vibrations at 1,240–1,260 cm⁻¹ and C–Br stretches near 560–600 cm⁻¹ .

Synthesis and Optimization

The synthesis of 2-bromobenzyl-(4-tert-butylphenyl)ether typically follows a Williamson ether synthesis approach, leveraging nucleophilic substitution between a benzyl halide and a phenolic alkoxide.

Reaction Pathway

  • Alkoxide Formation: 4-tert-butylphenol is deprotonated using a sterically hindered base such as potassium tert-butoxide (t-BuOK) in an aprotic solvent like dimethylformamide (DMF) .

  • Nucleophilic Attack: The resulting phenoxide ion reacts with 2-bromobenzyl bromide, displacing bromide to form the ether linkage.

  • Purification: Crude product is recrystallized from petroleum ether or hexane to achieve >95% purity .

Key Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventDMF or acetoneEnhances solubility of intermediates
Temperature80–100°C (reflux)Accelerates reaction kinetics
BaseK₂CO₃ or t-BuOKMinimizes side reactions
Molar Ratio (Phenol:Halide)1:1.1Ensures complete halide consumption

This method achieves yields of 70–85%, with unreacted starting materials removed via column chromatography .

Physicochemical Properties

Physical Properties

PropertyValueMethod/Source
Density1.12–1.15 g/cm³Extrapolated from
Boiling Point310–315°C (est.)Similar to
Melting Point45–50°C (amorphous solid)Analogous tert-butyl ethers
SolubilitySoluble in DCM, THF; insoluble in waterEmpirical data

The tert-butyl group reduces crystallinity, resulting in a waxy solid at room temperature .

Chemical Reactivity

  • Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, azides) in polar aprotic solvents.

  • Oxidative Cleavage: The ether bond is stable to mild oxidants but cleaves under strong acidic conditions (e.g., HBr/acetic acid).

  • Thermal Stability: Decomposes above 250°C, releasing brominated byproducts .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s electrophilic bromine atom facilitates coupling reactions in drug synthesis. For example, it serves as a precursor to kinase inhibitors by undergoing Suzuki-Miyaura cross-coupling with boronic acids .

Materials Science

  • Liquid Crystals: The tert-butyl group enhances thermal stability in mesogenic materials, making it useful in display technologies .

  • Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties .

Catalysis

Pd-complexed derivatives catalyze C–C bond-forming reactions, such as Heck couplings, with turnover numbers (TON) exceeding 10⁴ .

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